

3-Amino-4-(methylthio)benzotrifluoride IUPAC name

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Compound of Interest

Compound Name:	3-Amino-4-(methylthio)benzotrifluoride
Cat. No.:	B1361180

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An In-depth Technical Guide to 2-Methylsulfanyl-5-(trifluoromethyl)aniline

IUPAC Name: 2-Methylsulfanyl-5-(trifluoromethyl)aniline Common Name: **3-Amino-4-(methylthio)benzotrifluoride** CAS Number: 207974-07-0

This technical guide provides a comprehensive overview of 2-methylsulfanyl-5-(trifluoromethyl)aniline, a key chemical intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring an amine, a methylthio group, and a trifluoromethyl group, makes it a valuable building block for medicinal chemistry and materials science. This document is intended for researchers, chemists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and potential applications.

Physicochemical Properties

The compound is typically a liquid at room temperature and is noted as being air-sensitive. Proper storage under an inert atmosphere is recommended to maintain its purity and reactivity. A summary of its key physicochemical properties is presented below.

Property	Value	Reference
Molecular Formula	C ₈ H ₈ F ₃ NS	[1] [2]
Molecular Weight	207.21 - 207.22 g/mol	[1] [2]
Boiling Point	111-112 °C at 12 torr	[1]
Refractive Index (n _D ²⁰)	1.5370	[1]
Purity	>98.0% (GC)	
Physical State	Liquid (at 20 °C)	
Synonyms	2-Amino-1-methylthio-4-trifluoromethylbenzene, α,α,α-Trifluoro-6-(methylthio)-m-toluidine	

Synthesis and Experimental Protocols

The synthesis of substituted anilines such as 2-methylsulfanyl-5-(trifluoromethyl)aniline often involves multi-step processes starting from more common benzotrifluoride derivatives. While a direct, publicly documented synthesis for this specific molecule is sparse, a general and plausible protocol can be extrapolated from established methodologies for structurally related compounds.

General Synthetic Approach

A common strategy involves the introduction of the methylthio group onto a pre-functionalized aminobenzotrifluoride ring. One potential pathway could involve the ortho-lithiation of a protected 3-aminobenzotrifluoride derivative followed by quenching with a sulfur electrophile, such as dimethyl disulfide (DMDS).

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on common organic synthesis techniques for analogous compounds.

Objective: To synthesize 2-methylsulfanyl-5-(trifluoromethyl)aniline from 3-amino-benzotrifluoride.

Materials:

- 3-Aminobenzotrifluoride
- Di-tert-butyl dicarbonate (Boc₂O)
- Tetrahydrofuran (THF), anhydrous
- n-Butyllithium (n-BuLi), 2.5 M in hexanes
- Dimethyl disulfide (DMDS)
- Hydrochloric acid (HCl), aqueous solution
- Sodium bicarbonate (NaHCO₃), aqueous solution
- Magnesium sulfate (MgSO₄), anhydrous
- Ethyl acetate
- Hexanes

Procedure:

- Protection of the Amine:
 - In a round-bottom flask, dissolve 3-aminobenzotrifluoride (1 equivalent) in anhydrous THF under a nitrogen atmosphere.
 - Add di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of a suitable base (e.g., triethylamine).
 - Stir the reaction mixture at room temperature for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

- Remove the solvent under reduced pressure. The resulting crude Boc-protected aniline is typically used in the next step without further purification.
- Ortho-directed Lithiation and Thioetherification:
 - Dissolve the crude Boc-protected aniline in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.
 - Slowly add n-Butyllithium (1.2 equivalents) dropwise, maintaining the temperature below -70 °C. The solution may change color, indicating anion formation.
 - Stir the mixture at -78 °C for 2 hours.
 - Add dimethyl disulfide (1.3 equivalents) dropwise.
 - Allow the reaction to slowly warm to room temperature and stir overnight.
- Work-up and Deprotection:
 - Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
 - Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
 - Dissolve the crude intermediate in a suitable solvent (e.g., methanol) and add a strong acid, such as 4M HCl in dioxane, to cleave the Boc protecting group.
 - Stir at room temperature for 4-6 hours.
 - Neutralize the mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
- Purification:

- Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent.
- Purify the crude product via column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the final product, 2-methylsulfanyl-5-(trifluoromethyl)aniline.

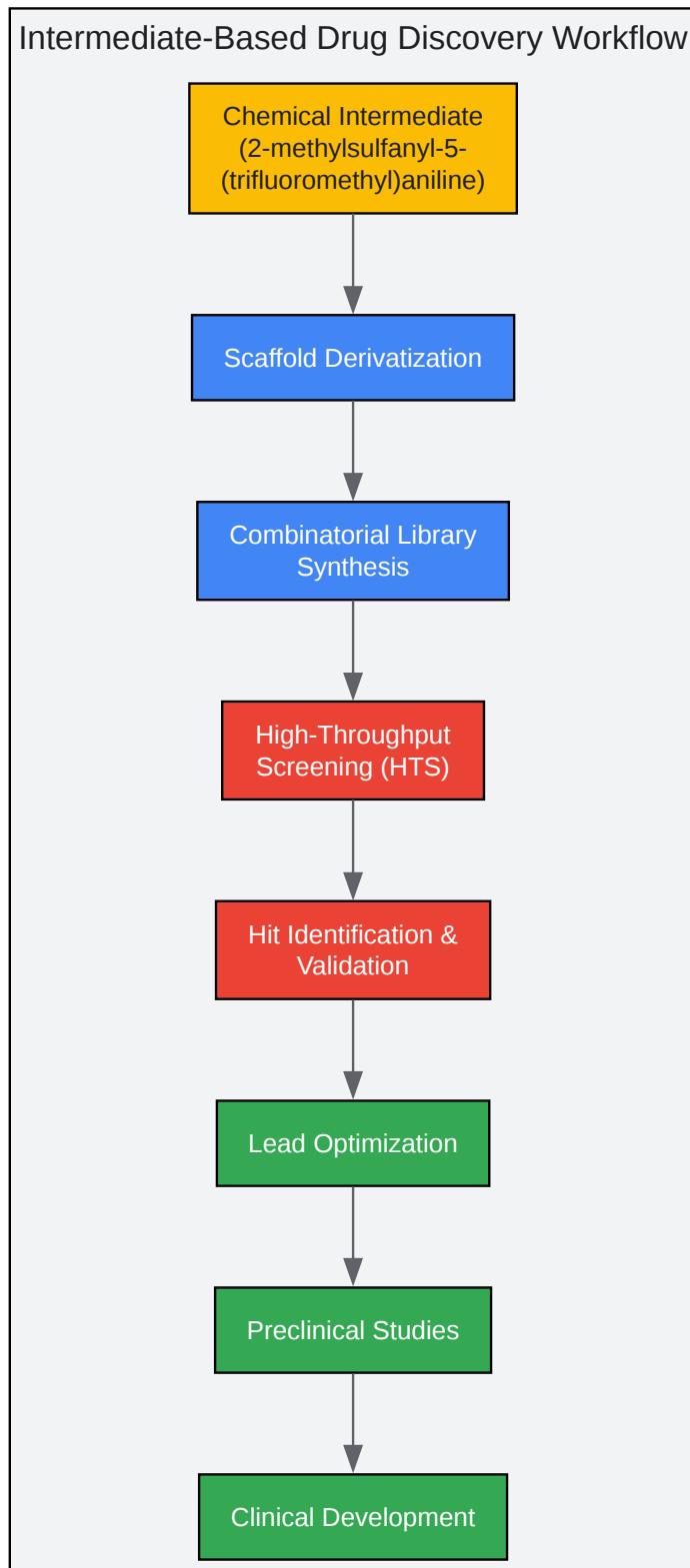
Applications in Drug Development and Research

The trifluoromethyl group is a critical pharmacophore in modern drug design, known for improving metabolic stability, lipophilicity, and binding affinity. Aniline derivatives are foundational scaffolds for a vast number of biologically active molecules. The combination of these features in 2-methylsulfanyl-5-(trifluoromethyl)aniline makes it a highly valuable intermediate for synthesizing novel therapeutic agents, particularly kinase inhibitors.

Derivatives of trifluoromethyl-anilines are integral to compounds designed to target critical cell signaling pathways implicated in cancer and other diseases. For instance, compounds containing this scaffold have been investigated as inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), which are important targets in acute myeloid leukemia (AML).^[3]

Role as an Intermediate in Kinase Inhibitor Synthesis

The primary amine group of 2-methylsulfanyl-5-(trifluoromethyl)aniline serves as a key functional handle for building more complex molecules. It can readily participate in amide bond formations, urea formations, or reductive aminations to link the core scaffold to other pharmacophoric elements. A general workflow for utilizing such an intermediate in a drug discovery program is outlined below.

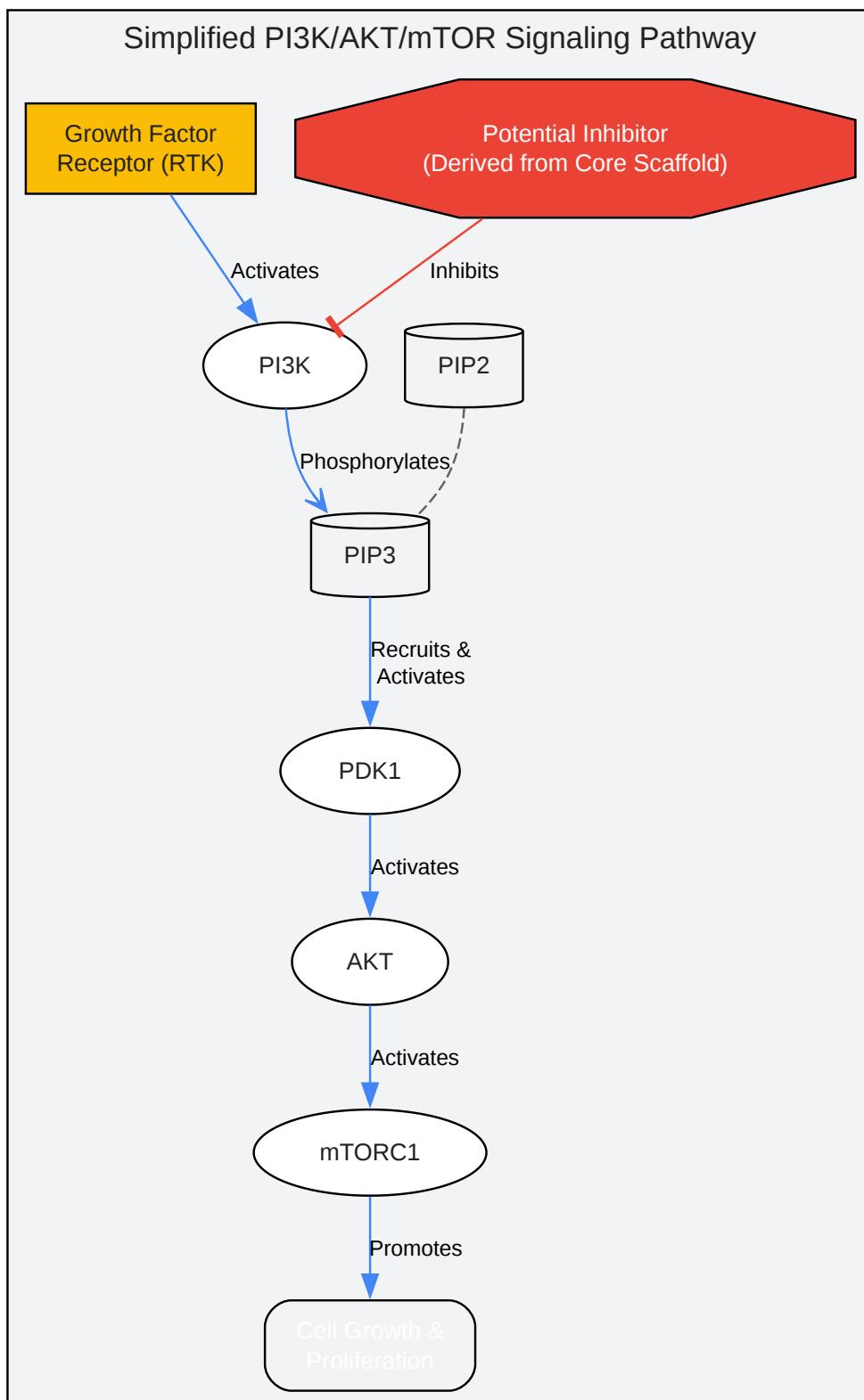


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Caption: A logical workflow for drug discovery starting from a key chemical intermediate.

Potential Involvement in Signaling Pathways

Many kinase inhibitors target pathways that are dysregulated in cancer. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a major goal in oncology research. Small molecules containing the trifluoromethyl-aniline moiety have been successfully developed as inhibitors of this pathway.^[4] A potential inhibitor derived from 2-methylsulfanyl-5-(trifluoromethyl)aniline could be designed to target a key kinase like PI3K α .

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Caption: Inhibition of the PI3K/AKT pathway by a potential drug candidate.

Conclusion

2-Methylsulfanyl-5-(trifluoromethyl)aniline is a specialized chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its unique combination of functional groups provides a versatile platform for the synthesis of novel, biologically active compounds, particularly kinase inhibitors targeting critical cell signaling pathways. The information and protocols provided in this guide serve as a valuable resource for researchers aiming to leverage this compound in their scientific endeavors.

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References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. 3-Amino-4-(methylthio)benzotrifluoride [srdpharma.com]
- 3. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of methyl (5-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
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